Foundational NK-3 Antagonist Activity vs. Optimized Clinical Leads
The parent compound exhibits a moderate binding affinity (Ki = 533 nM) for the human neurokinin-3 (hNK-3) receptor, which is 41-fold lower than the lead compound SB 218795 (Ki = 13 nM) and over 500-fold lower than the highly optimized clinical candidate SB 223412 (Ki = 1.0 nM) [1][2][3]. This quantitative difference precisely defines the compound's role as a starting point for optimization rather than a finished therapeutic agent, making it essential for SAR studies [1].
| Evidence Dimension | Binding affinity for human neurokinin-3 receptor (hNK-3-CHO) |
|---|---|
| Target Compound Data | Ki = 533 nM |
| Comparator Or Baseline | SB 218795 (Ki = 13 nM), SB 223412 (Ki = 1.0 nM), SR 142801 (Ki = 1.2 nM) |
| Quantified Difference | 41-fold weaker than SB 218795; 533-fold weaker than SB 223412 |
| Conditions | Competition binding assay using [125I]MePhe7-NKB on membranes from CHO cells stably expressing the hNK-3 receptor [1]. |
Why This Matters
This data validates the compound's intended use as a foundational scaffold and baseline control, not as a potent tool compound, guiding proper procurement for early-stage discovery projects.
- [1] Giardina GA, Sarau HM, Farina C, Medhurst AD, Grugni M, Foley JJ, Raveglia LF, Schmidt DB, Rigolio R, Vassallo M, Vecchietti V, Hay DW. 2-Phenyl-4-quinolinecarboxamides: a novel class of potent and selective non-peptide competitive antagonists for the human neurokinin-3 receptor. J Med Chem. 1996 Jun 7;39(12):2281-4. View Source
- [2] Giardina GA, et al. Discovery of a novel class of selective non-peptide antagonists for the human neurokinin-3 receptor. 1. Identification of the 4-quinolinecarboxamide framework. J Med Chem. 1997 Jun 6;40(12):1791-800. View Source
- [3] Sarau HM, et al. Nonpeptide tachykinin receptor antagonists: I. Pharmacological and pharmacokinetic characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist. J Pharmacol Exp Ther. 1997 Jun;281(3):1303-11. View Source
